molecular formula C6H13NO4S B13630078 (R)-2-Amino-4-(ethylsulfonyl)butanoic acid

(R)-2-Amino-4-(ethylsulfonyl)butanoic acid

Cat. No.: B13630078
M. Wt: 195.24 g/mol
InChI Key: JUPFRFWQYLQKPU-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-4-(ethylsulfonyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an ethylsulfonyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(ethylsulfonyl)butanoic acid typically involves the introduction of the ethylsulfonyl group to a suitable precursor. One common method is the sulfonylation of ®-2-Aminobutyric acid using ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of ®-2-Amino-4-(ethylsulfonyl)butanoic acid may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(ethylsulfonyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ethylsulfonyl group can yield ethylthio derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Ethylthio derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-4-(ethylsulfonyl)butanoic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.

Biology

In biological research, this compound is studied for its potential role as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the effects of sulfonyl groups on biological activity.

Medicine

In medicinal chemistry, ®-2-Amino-4-(ethylsulfonyl)butanoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(ethylsulfonyl)butanoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminobutyric acid: Lacks the ethylsulfonyl group, making it less versatile in chemical reactions.

    ®-2-Amino-4-(methylsulfonyl)butanoic acid: Contains a methylsulfonyl group instead of an ethylsulfonyl group, leading to different chemical and biological properties.

    ®-2-Amino-4-(phenylsulfonyl)butanoic acid: The phenylsulfonyl group introduces aromaticity, affecting the compound’s reactivity and interactions.

Uniqueness

®-2-Amino-4-(ethylsulfonyl)butanoic acid is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

(2R)-2-amino-4-ethylsulfonylbutanoic acid

InChI

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

JUPFRFWQYLQKPU-RXMQYKEDSA-N

Isomeric SMILES

CCS(=O)(=O)CC[C@H](C(=O)O)N

Canonical SMILES

CCS(=O)(=O)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.